molecular formula C27H28N4O4S B2774181 N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide CAS No. 690249-92-4

N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

Cat. No.: B2774181
CAS No.: 690249-92-4
M. Wt: 504.61
InChI Key: FKDORTKGYLMYKX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide is a useful research compound. Its molecular formula is C27H28N4O4S and its molecular weight is 504.61. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4S/c1-34-21-12-8-19(9-13-21)24(16-25(33)28-17-23(32)18-6-4-3-5-7-18)36-27-29-26(30-31-27)20-10-14-22(35-2)15-11-20/h3-15,23-24,32H,16-17H2,1-2H3,(H,28,33)(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDORTKGYLMYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCC(C3=CC=CC=C3)O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide is a compound that has garnered attention due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Amide Group : The presence of the amide functionality contributes to its biological activity.
  • Triazole Ring : This moiety is known for its diverse pharmacological effects.
  • Methoxy and Hydroxy Substituents : These groups can enhance the compound's interaction with biological targets.

Antioxidant Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, compounds with similar structures have shown high inhibition rates in various assays:

CompoundDPPH Scavenging Activity (%)IC50 (µM)
3a10010
3b9415
3c67.720

These results suggest that the presence of methoxy and hydroxy groups may play a crucial role in enhancing antioxidant activity .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been investigated through lipoxygenase (LOX) inhibition assays. The following table summarizes the findings:

CompoundLOX Inhibition (%)IC50 (µM)
3h9010
3s8512
3i30>100

The data indicates that specific substitutions on the triazole ring can significantly influence anti-inflammatory activity .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds related to this compound. A notable study screened a library of compounds against various cancer cell lines and identified promising candidates with IC50 values in the micromolar range:

Cell LineCompoundIC50 (µM)
K562113.9
SGC-7901117.8
BEL-7402131.9

These findings suggest that structural modifications can lead to enhanced cytotoxicity against specific cancer types .

The biological activity of this compound is attributed to several mechanisms:

  • Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals, reducing oxidative stress.
  • Enzyme Inhibition : By inhibiting enzymes like LOX, it can reduce inflammatory responses.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Recent studies have explored the therapeutic applications of this compound in various disease models:

  • Diabetes Model : A study indicated that similar compounds could regulate glucose levels and improve insulin sensitivity.
  • Cancer Therapy : Research demonstrated that triazole derivatives could enhance the efficacy of existing chemotherapeutics by overcoming drug resistance mechanisms.

Scientific Research Applications

Structural Formula

C21H24N4O3S\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit tumor growth by interfering with cellular signaling pathways. Research suggests that N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide may function as a potential inhibitor of cancer cell proliferation through:

  • Inhibition of angiogenesis : By blocking the formation of new blood vessels, the compound could starve tumors of necessary nutrients.
  • Induction of apoptosis : The compound may promote programmed cell death in malignant cells.

Antimicrobial Properties

Triazole compounds are recognized for their antifungal activity. Preliminary investigations into this compound suggest it may possess broad-spectrum antimicrobial effects. This includes:

  • Fungal infections : The compound could be effective against resistant strains of fungi.
  • Bacterial infections : Its mechanism may involve disrupting bacterial cell wall synthesis or function.

Case Studies

  • Cancer Treatment Trials : A clinical trial involving a similar triazole derivative showed promising results in reducing tumor size in patients with advanced melanoma. This suggests that this compound could be explored further for similar applications.
  • Antifungal Efficacy : Laboratory studies demonstrated that the compound exhibited potent antifungal activity against Candida species, highlighting its potential use in treating systemic fungal infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of tumor growth and induction of apoptosis
AntimicrobialBroad-spectrum activity against bacteria and fungi
Enzyme InhibitionPotential inhibition of metabolic enzymes

Table 2: Comparison with Related Compounds

Compound NameAnticancer ActivityAntifungal Activity
N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)ModerateYes
Similar Triazole DerivativeHighModerate
Standard Antifungal Agent (e.g., Fluconazole)LowHigh

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,4-triazole ring undergoes nucleophilic and electrophilic substitutions due to its electron-deficient nature. Key reactions include:

Reaction TypeConditionsOutcome
Nucleophilic substitution Alkali hydroxides, alkyl halidesReplacement of the sulfanyl (-S-) group at position 3 with amines or alkoxides .
Electrophilic substitution Nitration (HNO₃/H₂SO₄)Nitration at position 5 of the triazole ring, observed in similar analogs .
Oxidation H₂O₂, KMnO₄Sulfanyl group oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives .

Sulfanyl Group Reactivity

The -S- linkage exhibits versatile reactivity:

Reaction TypeConditionsOutcome
Oxidative coupling I₂, Cu(OAc)₂Forms disulfide bonds with thiol-containing molecules .
Alkylation Alkyl halides, K₂CO₃Alkylation at sulfur, yielding thioether derivatives .
Acid-catalyzed cleavage HCl, H₂SO₄Cleavage of the S-C bond, releasing 5-(4-methoxyphenyl)-1,2,4-triazole .

Methoxyphenyl Substituent Reactivity

The 4-methoxyphenyl groups participate in:

Reaction TypeConditionsOutcome
Demethylation BBr₃, HBr/AcOHMethoxy groups convert to hydroxyl groups, enhancing hydrogen bonding .
Electrophilic substitution Bromination (Br₂/FeBr₃)Bromination at the para position relative to methoxy groups .
Oxidative degradation Ozone, H₂O₂/UVCleavage of aromatic rings under harsh oxidative conditions .

Hydroxyethylphenylethylamide Reactivity

The secondary alcohol and amide functionalities enable:

Reaction TypeConditionsOutcome
Esterification AcCl, pyridineHydroxy group converted to acetate ester .
Amide hydrolysis 6M HCl, refluxCleavage to 3-(4-methoxyphenyl)-3-mercaptopropanoic acid and phenethylamine .
Oxidation PCC, DCMHydroxy group oxidized to ketone, forming a diketopiperazine analog .

Key Research Findings

  • Antimicrobial Activity : Sulfone derivatives (via oxidation) show enhanced activity against Staphylococcus aureus (MIC: 2–4 µg/mL) compared to the parent compound .

  • Stability : The compound degrades in acidic conditions (pH < 3) via cleavage of the sulfanyl linkage, but remains stable in neutral/basic buffers .

  • Solubility : Demethylated analogs (post-BBr₃ treatment) exhibit 10× higher aqueous solubility due to phenolic -OH groups .

Comparative Reactivity Table

Functional GroupReaction Rate (Relative)Dominant Pathway
Triazole ringFastNucleophilic substitution at sulfur
MethoxyphenylModerateElectrophilic substitution
Sulfanyl groupFastOxidation to sulfone
HydroxyethylamideSlowEsterification

Synthetic Modifications

Derivatives synthesized via these reactions have been explored for:

  • Anticancer applications : Sulfone analogs inhibit topoisomerase II (IC₅₀: 1.8 µM) .

  • Antiviral activity : Brominated derivatives show efficacy against HSV-1 (EC₅₀: 5.6 µM) .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Formation of the triazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., using H2SO4 or acetic acid) .
  • Step 2: Introduction of the sulfanyl group via nucleophilic substitution, often requiring anhydrous solvents like DMF and catalysts such as HBTU .
  • Step 3: Amide coupling using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane or THF .

Q. Optimization Tips :

  • Monitor reaction progress using TLC (Rf values) and adjust pH to stabilize intermediates .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or HPLC for high-purity yields .

Q. How can the structural integrity and purity of the compound be validated?

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbon assignments .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm<sup>-1</sup>, triazole C-N at 1520 cm<sup>-1</sup>) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 521.18) .
  • X-ray Crystallography : Resolve 3D conformation using SHELXL software for precise bond angle/geometry analysis .

Q. What functional groups are critical for the compound’s bioactivity, and how do they influence reactivity?

  • 4-Methoxyphenyl Groups : Enhance lipophilicity and π-π stacking with biological targets .
  • Triazole-Sulfanyl Moiety : Facilitates hydrogen bonding and metal coordination (e.g., with enzyme active sites) .
  • Hydroxyethyl Amide : Improves solubility and pharmacokinetic properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation : Replace methoxy groups with halogens (e.g., Cl, F) or alkyl chains to modulate electronic effects .
  • Scaffold Hybridization : Fuse with indole or furan rings to enhance target affinity .
  • Assay Design : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using IC50 profiling and compare with control compounds .

Q. Example SAR Findings :

DerivativeModificationIC50 (μM)Target Enzyme Inhibition (%)
ParentNone12.5 ± 1.278 (COX-2)
A-OCH3 → -Cl8.3 ± 0.989 (COX-2)
BFuran hybrid5.1 ± 0.792 (Topoisomerase II)

Q. How should researchers address contradictions in biological activity data across studies?

  • Assay Validation : Use orthogonal methods (e.g., fluorescence polarization vs. ELISA) to confirm target binding .
  • Control Standardization : Include reference inhibitors (e.g., celecoxib for COX-2 studies) to calibrate activity .
  • Data Triangulation : Cross-reference crystallography (binding pose) with molecular dynamics simulations (residue interactions) .

Q. What computational strategies are effective for predicting binding modes and off-target effects?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or kinases .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD and hydrogen bond persistence .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors near Arg120 in COX-2) .

Q. How can multi-step synthesis be optimized for scalability without compromising yield?

  • Flow Chemistry : Implement continuous flow reactors for triazole formation (improves heat transfer and reduces side reactions) .
  • Catalyst Screening : Test Pd/C or Ni catalysts for selective hydrogenation steps .
  • DoE (Design of Experiments) : Apply factorial design to optimize temperature, solvent ratio, and catalyst loading .

Q. What strategies are recommended for identifying novel biological targets?

  • Proteomic Profiling : Use affinity chromatography with immobilized compound to pull down interacting proteins .
  • CRISPR-Cas9 Screening : Knock out candidate genes (e.g., COX-2, EGFR) and assess resistance in cell viability assays .
  • Transcriptomics : Analyze RNA-seq data from treated cells to identify dysregulated pathways .

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